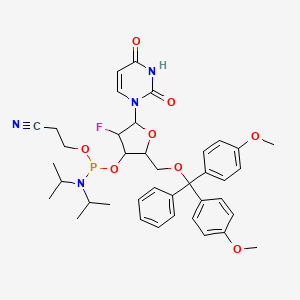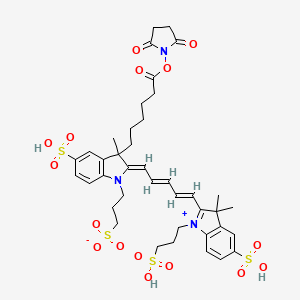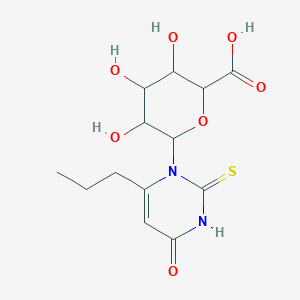
1-(2'-Deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl)uracil 3'-CE-phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)uracil 3’-CE-phosphoramidite is a specialized phosphoramidite compound extensively utilized in nucleic acid synthesis. This compound is particularly significant in the realm of biomedicine, where it is used to design therapeutics tailored to combat specific ailments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)uracil 3’-CE-phosphoramidite involves multiple steps The starting material, 2’-deoxy-2’-fluoro-β-D-arabinofuranosyl uracil, undergoes protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) groupThe reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Automated synthesizers and high-performance liquid chromatography (HPLC) are often employed to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)uracil 3’-CE-phosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in oligonucleotide synthesis.
Oxidation and Reduction Reactions: Involved in the deprotection steps during synthesis.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of tetrazole as an activator.
Oxidation Reactions: Iodine in water or pyridine is commonly used.
Reduction Reactions: Involve the use of reducing agents like dithiothreitol (DTT).
Major Products Formed
The major products formed from these reactions are oligonucleotides with modified nucleosides, which are used in various research and therapeutic applications .
Wissenschaftliche Forschungsanwendungen
1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)uracil 3’-CE-phosphoramidite has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified oligonucleotides.
Biology: Employed in the study of DNA synthesis and repair mechanisms.
Medicine: Utilized in the development of antiviral and anticancer therapeutics.
Industry: Applied in the production of diagnostic tools and molecular probes.
Wirkmechanismus
The compound exerts its effects by incorporating into DNA during synthesis. The presence of the 2’-fluoro group enhances the stability of the DNA duplex and increases resistance to nuclease degradation. This makes it a valuable tool in therapeutic applications where stability and resistance to degradation are crucial .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)thymine 3’-CE-phosphoramidite
- 5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine 3’-CE phosphoramidite
Uniqueness
1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)uracil 3’-CE-phosphoramidite is unique due to its specific incorporation into DNA, providing enhanced stability and resistance to degradation. This makes it particularly valuable in therapeutic applications compared to other similar compounds.
Eigenschaften
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46FN4O8P/c1-26(2)44(27(3)4)53(50-24-10-22-41)52-36-33(51-37(35(36)40)43-23-21-34(45)42-38(43)46)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-21,23,26-27,33,35-37H,10,24-25H2,1-6H3,(H,42,45,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHQPAYRJJMYQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46FN4O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[2-(Acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289636.png)
![2-[6-(Dimethylamino)hexa-1,3,5-trienyl]-1,3,3-trimethyl-3h-indolium tetrafluoroborate](/img/structure/B12289644.png)



![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12289663.png)
![tert-Butyl 4-[4-(methoxycarbonyl)-2-nitrophenylamino]piperidine-1-carboxylate](/img/structure/B12289667.png)
![6-[2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289672.png)


![6-(6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289675.png)
